Bisaniline P
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[2-[4-[2-(4-aminophenyl)propan-2-yl]phenyl]propan-2-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2/c1-23(2,19-9-13-21(25)14-10-19)17-5-7-18(8-6-17)24(3,4)20-11-15-22(26)16-12-20/h5-16H,25-26H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESXPOICBNWMPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)N)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5051947 | |
| Record name | Bisaniline P | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2716-10-1 | |
| Record name | 4,4′-[1,4-Phenylenebis(1-methylethylidene)]bis[benzenamine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2716-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bisaniline P | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002716101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4,4'-[1,4-phenylenebis(1-methylethylidene)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bisaniline P | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-(1,4-Phenylenediisopropylidene)bisaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Bisaniline Compounds
Conventional Amine Synthesis Routes
Conventional methods for the synthesis of amines often involve the reaction of carbonyl compounds with amines or ammonia (B1221849), followed by a reduction step. One of the most common approaches in this category is reductive amination.
Reductive amination is a powerful method for forming C-N bonds and typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. wikipedia.orglibretexts.org In the context of Bisaniline P synthesis, a plausible conventional route would involve the reaction of a suitable diketone with an amino compound, followed by reduction. While specific literature detailing this exact synthesis for this compound is not prevalent, the general mechanism proceeds in two main steps: the formation of an imine intermediate from the reaction of the carbonyl group with an amine, followed by the reduction of this imine to the corresponding amine. wikipedia.org A variety of reducing agents can be employed, with sodium borohydride (B1222165) and its derivatives, such as sodium cyanoborohydride (NaBH3CN), being common choices due to their selectivity. libretexts.org
Another conventional approach is the direct reductive amination of aldehydes and ketones using a catalyst and a reducing agent in a one-pot reaction. organic-chemistry.orgresearchgate.net For instance, dibutyltin (B87310) dichloride has been shown to catalyze the direct reductive amination of ketones and aldehydes with phenylsilane (B129415) as the reductant. organic-chemistry.org This method is effective for a range of anilines and dialkylamines. organic-chemistry.org
Table 1: Key Features of Conventional Amine Synthesis Routes
| Method | Key Features | Common Reagents | Potential Applicability to this compound |
|---|---|---|---|
| Reductive Amination | Two-step process involving imine formation and subsequent reduction. | Ketones/aldehydes, amines, NaBH4, NaBH3CN. wikipedia.orglibretexts.org | Reaction of a diketone precursor with an appropriate amino compound. |
| Direct Reductive Amination | One-pot reaction catalyzed by a Lewis acid or transition metal. | Ketones/aldehydes, amines, phenylsilane, dibutyltin dichloride. organic-chemistry.org | Direct conversion of a diketone precursor to this compound. |
Advanced Catalytic Coupling Reactions
Modern organic synthesis heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-heteroatom bonds, including the C-N bonds found in bisanilines.
Palladium-Catalyzed C–N Cross-Coupling Strategies
The Buchwald-Hartwig amination is a cornerstone of palladium-catalyzed C-N bond formation. wikipedia.orglibretexts.orgnumberanalytics.com This reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a strong base. wikipedia.orglibretexts.org The catalytic cycle generally proceeds through oxidative addition of the aryl halide to a Pd(0) species, association of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. wikipedia.org
The development of various phosphine (B1218219) ligands has been crucial to the broad applicability of the Buchwald-Hartwig amination, enabling the coupling of a wide range of substrates under milder conditions. wikipedia.orgacsgcipr.org For the synthesis of a bisaniline like this compound, a dihaloaromatic precursor would be reacted with two equivalents of an appropriate amine or ammonia equivalent. The choice of ligand is critical and is often tailored to the specific substrates. acsgcipr.org
Table 2: Generations of Buchwald-Hartwig Catalysts
| Catalyst Generation | Ligand Type | Key Advantages | Typical Substrates |
|---|---|---|---|
| First Generation | Monodentate phosphines (e.g., P(o-tolyl)3) | Initial development of the reaction. | Aryl bromides. libretexts.org |
| Second Generation | Bidentate phosphines (e.g., BINAP, dppf) | Improved reactivity and scope, including primary amines. wikipedia.org | Aryl iodides, bromides, and triflates. wikipedia.org |
| Third Generation | Bulky, electron-rich monophosphines (e.g., XPhos, SPhos) | High reactivity, allowing for the use of aryl chlorides. | Wide range of aryl halides and amines. |
Copper/Palladium-Catalyzed Aryl-Ethynyl Coupling for Functionalized Bisanilines
The Sonogashira coupling, a cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, is a powerful tool for the formation of carbon-carbon bonds. mdpi.comorganic-chemistry.orgnih.gov It is typically catalyzed by a palladium complex and a copper(I) co-catalyst. mdpi.comresearchgate.net While not a direct method for forming the C-N bonds of this compound, it is highly relevant for the synthesis of functionalized bisanilines that may serve as precursors or as monomers in their own right for advanced materials.
For instance, an aryl dihalide could be coupled with a protected amino-functionalized terminal alkyne. Subsequent deprotection would yield a bisaniline containing alkyne functionalities. This approach allows for the introduction of rigid, linear ethynyl (B1212043) groups into the bisaniline structure, which can be desirable for certain polymer applications. The reaction is generally carried out in the presence of a palladium catalyst, a copper(I) salt (such as CuI), and a base, typically an amine like triethylamine. mdpi.commdpi.com
Nucleophilic Aromatic Substitution in Bisaniline Synthesis
Nucleophilic aromatic substitution (SNA_r) is a fundamental reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.orgrsc.org For this reaction to proceed, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. wikipedia.org
In the context of bisaniline synthesis, a suitable di-halogenated aromatic compound bearing activating EWGs could be reacted with an amine nucleophile. rsc.org The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org The presence of EWGs is crucial for stabilizing the negative charge of this intermediate. fishersci.co.uk
While the direct synthesis of this compound via SNA_r is not a common route due to the lack of strong activating groups on the precursor, this methodology is highly applicable to the synthesis of other functionalized bisanilines where the aromatic core is substituted with groups like nitro or cyano. A recent development in this area is the discovery of directed SNA_r reactions, which can proceed on haloarenes with weaker electron-withdrawing groups under specific conditions. rsc.org
Reduction Chemistry in Bisaniline Formation
Reduction of Nitroaromatic Precursors
A widely used and industrially viable method for the synthesis of aromatic amines is the reduction of the corresponding nitro compounds. chemguide.co.uklibretexts.org For the synthesis of this compound, this would involve the initial synthesis of its dinitro precursor, 4,4'-dinitro-(1,4-phenylenediisopropylidene)benzene, followed by its reduction.
The nitration of the aromatic rings can be achieved using a mixture of concentrated nitric acid and sulfuric acid. chemguide.co.uk The subsequent reduction of the dinitro compound to the diamine can be accomplished using various reducing agents. A classic method involves the use of a metal, such as tin or iron, in the presence of a strong acid like hydrochloric acid. chemguide.co.uklibretexts.org Under these acidic conditions, the primary amine is initially formed as its ammonium (B1175870) salt, which is then neutralized with a base, such as sodium hydroxide (B78521), to liberate the free amine. libretexts.org
Catalytic hydrogenation is another important method for the reduction of nitroaromatics. This typically involves the use of hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. This method is often preferred due to its cleaner reaction profile and higher yields.
Table 3: Common Reducing Agents for Nitroaromatic Compounds
| Reducing Agent | Reaction Conditions | Key Characteristics |
|---|---|---|
| Tin (Sn) and HCl | Acidic, heating often required. chemguide.co.uklibretexts.org | Classical method, generates metal salt byproducts. |
| Iron (Fe) and HCl | Acidic, often used in industrial processes. | Cost-effective, but can require workup to remove iron sludge. |
| Catalytic Hydrogenation (H2/Pd, Pt, or Ni) | Neutral, typically at elevated pressure and temperature. | Clean reaction, high yields, catalyst can often be recycled. |
Green Chemistry Approaches in Bisaniline Synthesis
The principles of green chemistry, which encourage the use of substances and processes that reduce or eliminate the use and generation of hazardous materials, are increasingly being applied to the synthesis of industrial chemicals like this compound. Key strategies include the use of recyclable catalysts, bio-based feedstocks, and processes that minimize waste and energy consumption.
One environmentally conscious approach involves a method that produces high-purity diphenylamine (B1679370) compounds, such as this compound, on an industrial scale with high yields. google.com This process is noted for its environmental benefits as it avoids the formation of difficult-to-remove by-products and does not produce harmful waste from precious metal catalysts. google.com The suppression of by-products inherently reduces the environmental load associated with purification and waste disposal. google.com
Another area of green innovation relevant to this compound synthesis is the development of bio-based aromatic compounds. The French company Pili has successfully produced several tons of a 100% biobased aromatic intermediate, specifically a derivative of aniline (B41778), through an industrial fermentation process. pili.bio This method uses non-food sugars from biomass as a feedstock, avoiding petroleum-based raw materials. pili.bio The fermentation process operates under mild synthesis conditions, requiring less energy than conventional petrochemical pathways. pili.bio The availability of such bio-based anilines on a ton scale presents an opportunity to substitute petro-based ingredients in the production of a wide range of chemicals, potentially including this compound, thereby decarbonizing the manufacturing process. pili.bio
The use of solid acid catalysts also represents a green chemistry approach. While early research focused on acid-catalyzed production to achieve selectivity for isomers like this compound, modern advancements in catalysis offer more sustainable options. taylorfrancis.com Heterogeneous solid acid catalysts are generally preferred in green chemistry because they can be easily separated from the reaction mixture and recycled, reducing waste and avoiding the corrosive and polluting nature of liquid acids like sulfuric acid. scispace.com
| Green Approach | Key Features | Research Findings |
| Waste Reduction | Avoids by-product formation and use of precious metal catalysts. google.com | Enables the efficient, industrial-scale manufacture of high-purity diphenylamine compounds with a reduced environmental load. google.com |
| Bio-based Feedstocks | Utilizes industrial fermentation of non-food sugars to produce aniline derivatives. pili.bio | Pili has produced tons of a 100% biobased aromatic intermediate, offering a petroleum-free alternative for chemical synthesis. pili.bio |
| Catalysis | Employs selective acid catalysts. taylorfrancis.com | Catalyst choice, temperature, and reaction time are critical factors in directing the selective production of this compound. taylorfrancis.com |
Gram-Scale Synthesis Protocols and Industrial Scalability
The transition from laboratory-scale synthesis to gram-scale and ultimately industrial-scale production of this compound requires robust, efficient, and economically viable protocols. The ability to produce high-purity compounds in large quantities is critical for their application in high-performance polymers and other materials.
| Synthesis Scale | Protocol Highlights | Key Outcomes |
| Industrial Scale | Employs a base and an ether solvent; operates at moderate temperatures (50-80°C). google.com | High yield and high purity of the target compound; suppresses by-product formation; avoids harmful metal catalysts. google.com |
| Gram/Ton Scale | Bio-fermentation process for aniline precursors. pili.bio | Several tons of a biobased aniline derivative produced, demonstrating a robust and reproducible industrial process. pili.bio |
Polymerization and Advanced Material Fabrication Utilizing Bisanilines
Polyimide Synthesis and Functionalization
Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. Bisaniline P is a valuable monomer in polyimide synthesis, contributing to polymers with good solubility and film-forming capabilities. nsf.gov
The most common method for synthesizing polyimides using this compound is a classical two-step polycondensation reaction. researchgate.netnih.gov This process begins with the reaction of the diamine, this compound, with a tetracarboxylic dianhydride in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) at room temperature. nsf.govnih.govrsc.org This initial step forms a high-molecular-weight poly(amic acid) (PAA) solution. nih.gov The resulting viscous PAA solution can then be cast into a film. nih.gov
The second step is imidization, which involves the cyclodehydration of the poly(amic acid) to form the final polyimide. This can be achieved through thermal treatment at high temperatures or by chemical methods using dehydrating agents. rsc.org The resulting polyimide, incorporating the this compound monomer, often exhibits excellent solubility in organic solvents like chloroform, a desirable property for processing. nsf.gov
For applications requiring thermosetting resins, such as in high-performance aerospace composites, it is often necessary to control the molecular weight of the polymer, creating reactive oligomers. acs.orgmdpi.comyoutube.com This is achieved by adjusting the stoichiometry of the monomers and introducing a monofunctional end-capping agent. frontiersin.org
In systems utilizing this compound or similar diamines, the formulation can be adjusted to produce prepolymers of a specific, low molecular weight (e.g., n=2 or n=3). frontiersin.org An end-capping agent, such as the monomethyl ester of 5-norbornene 2,3-dicarboxylic anhydride (B1165640) (NA), is used to terminate the polymer chains at a desired length. frontiersin.org These phenyl-ethynyl or norbornene-terminated imide oligomers can be processed at lower temperatures and then thermally crosslinked at higher temperatures to form a durable, high-temperature thermoset network. youtube.comfrontiersin.org This control over molecular weight is crucial for achieving favorable processing parameters and tailoring the final glass transition temperature (Tg) of the cured material. frontiersin.org
Table 1: Example Formulations for Controlled Molecular Weight Polyimide Oligomers This interactive table summarizes example formulations for producing low molecular weight polyimide oligomers, demonstrating the use of end-cappers to control chain length.
| Formulation Component | Molar Ratio (for n=2) | Molar Ratio (for n=3) | Purpose | Reference |
| Dianhydride Monomer | ||||
| BTDE | 2 | 3 | Forms the polymer backbone | frontiersin.org |
| Diamine Monomer | ||||
| This compound (or mixture) | 3 | 4 | Provides flexibility and solubility | frontiersin.org |
| End-Cap Monomer | ||||
| NE | 2 | 2 | Controls molecular weight and provides reactive site for curing | frontiersin.org |
Note: BTDE (dimethyl ester of 3,3′,4,4′-benzophenonetetracarboxylic dianhydride) and NE (monomethyl ester of 5-norbornene 2,3-dicarboxylic anhydride, also referred to as NA) are used here as representative monomers as described in the literature for similar systems. frontiersin.org
Copolymerization is a powerful strategy to fine-tune the properties of polyimides. This compound can be copolymerized with other diamines to create materials with tailored characteristics. A notable example involves the synthesis of novel ionene-type cationic copolyimides using 4,4′-oxydiphthalic anhydride (ODPA), this compound (BIS P), and 2,6-diaminopyridine (B39239) (DAP) as a co-monomer. nsf.gov
In this synthesis, the molar ratio of this compound to DAP is systematically varied. nsf.gov The copolymerization is carried out via thermal imidization to produce a series of copolyimides. nsf.gov The incorporation of the flexible this compound monomer ensures that the resulting copolymers maintain good solubility, particularly in solvents like chloroform, especially at lower concentrations of the more rigid DAP co-monomer. nsf.gov The composition of the final copolymer can be precisely determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. nsf.gov This approach allows for the creation of materials with a controlled distribution of functional groups (the pyridine (B92270) rings from DAP) along the polymer chain, which is essential for subsequent modifications. nsf.gov
Table 2: Copolyimide Synthesis Using this compound, DAP, and ODPA This interactive table details the monomer ratios used in the synthesis of a series of copolyimides, highlighting the systematic variation of the this compound and 2,6-diaminopyridine content.
| Sample Designation | Target DAP/Bis P Molar Ratio | Diamine Co-Monomer 1 | Diamine Co-Monomer 2 | Dianhydride Monomer | Reference |
| DAP-0 | 0/1 | - | This compound | 4,4′-Oxydiphthalic Anhydride | nsf.gov |
| DAP-0.2 | 0.2/0.8 | 2,6-Diaminopyridine | This compound | 4,4′-Oxydiphthalic Anhydride | nsf.gov |
| DAP-0.3 | 0.3/0.7 | 2,6-Diaminopyridine | This compound | 4,4′-Oxydiphthalic Anhydride | nsf.gov |
| DAP-0.5 | 0.5/0.5 | 2,6-Diaminopyridine | This compound | 4,4′-Oxydiphthalic Anhydride | nsf.gov |
| DAP-0.6 | 0.6/0.4 | 2,6-Diaminopyridine | This compound | 4,4′-Oxydiphthalic Anhydride | nsf.gov |
| DAP-1 | 1/0 | 2,6-Diaminopyridine | - | 4,4′-Oxydiphthalic Anhydride | nsf.gov |
Post-polymerization modification is a versatile method for introducing specific functionalities into a pre-formed polymer backbone, allowing access to materials that are otherwise difficult to synthesize directly. mdpi.commdpi.com For copolyimides containing this compound and a functional co-monomer like 2,6-diaminopyridine, this technique is particularly effective. nsf.gov
The pyridine rings introduced by the DAP monomer can be readily modified after the main polymer chain is formed. nsf.gov A common modification is quaternization, where the copolyimide is treated with an alkylating agent, such as methyl iodide. nsf.gov This reaction converts the neutral pyridine units into cationic pyridinium (B92312) groups, transforming the polymer into a cationic polyelectrolyte or ionene. nsf.gov The degree of quaternization can be controlled by the reaction time. nsf.gov This modification dramatically alters the polymer's properties, introducing ionic conductivity, which is crucial for applications like anion exchange membranes. nsf.gov
Polyamide and Polyurethane Systems Involving Bisanilines
The utility of aromatic diamines like this compound extends beyond polyimides to other important classes of condensation polymers, such as polyamides and polyurethanes.
Polyamides are typically synthesized through the polycondensation of a diamine with a dicarboxylic acid. youtube.com Aromatic diamines are used to create semi-aromatic polyamides or aramids with high thermal and mechanical performance. rsc.org While direct synthesis of a simple polyamide from this compound is not extensively documented in the provided sources, its structural analogues are used. More commonly, aromatic diamines are employed in the synthesis of hybrid systems like poly(amide-imide)s (PAIs). mdpi.com In this case, an aromatic diamine reacts with a dianhydride to form a polymer that contains both amide and imide linkages, combining the properties of both polymer types. mdpi.com
In polyurethane (PU) synthesis, the conventional route involves the reaction of a diisocyanate with a polyol. nih.govrsc.org However, alternative, non-isocyanate routes are being explored where diamines can be used as monomers. rsc.org For example, polyhydroxyurethanes (PHUs) can be synthesized by reacting diamines with cyclic carbonates. rsc.org Aromatic diamines are key building blocks in these advanced polymer systems.
Hyperbranched Polymer Architectures
Hyperbranched polymers are three-dimensional macromolecules characterized by a highly branched, dendritic structure, low viscosity, and a high density of terminal functional groups. researchgate.net One common and facile method to synthesize them is through the one-pot polycondensation of A2 and B3 type monomers. mdpi.com
In this A2 + B3 approach, a difunctional monomer (A2), such as an aromatic diamine like this compound, is reacted with a trifunctional monomer (B3), for example, trimesic acid or 1,3,5-benzenetriamine. nsf.govacs.orgmdpi.com The reaction between the two amine groups of the A2 monomer and the three reactive sites of the B3 monomer leads to the formation of a highly branched, globular polymer architecture instead of a linear chain. mdpi.com This strategy has been successfully used to create hyperbranched aromatic polyamides and poly(ether sulfone)s. acs.orgmdpi.com The resulting hyperbranched polymers often exhibit high solubility and a large number of end-groups that can be further functionalized for specific applications, such as catalysis. mdpi.comresearchgate.net The unique structure of this compound makes it a suitable A2 candidate for creating such complex, processable, high-performance polymer architectures.
Star-Shaped Polymer Synthesis with this compound as Core
Star-shaped polymers, characterized by multiple polymer chains or "arms" radiating from a central point, exhibit unique properties such as lower solution viscosity compared to their linear counterparts of the same molecular weight. mdpi.com One primary method for their synthesis is the "core-first" approach, where a multifunctional molecule acts as the initiator or core from which the polymer arms grow. digitellinc.comresearchgate.net
This compound is a suitable candidate to function as a core molecule in this methodology. The synthesis process involves reacting the core molecule with monomers that polymerize outwards. In the case of this compound, its two primary amine groups can each initiate the growth of two polymer chains, potentially leading to a four-arm star polymer. For instance, in the context of poly(L-lysine) synthesis, multifunctional amine initiators are used to start the ring-opening polymerization of L-lysine N-carboxyanhydrides (NCA), forming star-shaped polypeptides. google.com A similar principle could be applied using this compound as the core, with the arms being composed of various polymers depending on the chosen monomer and polymerization technique. The resulting star architecture, with a this compound core, can offer advantages in material processing and lead to novel materials with network structures. mdpi.com
In Situ End Group Modification Strategies
Modifying the terminal groups of polymer chains is crucial for creating functional materials, block copolymers, and polymer conjugates. Strategies for this modification can be categorized into post-polymerization modification and in-situ modification. researchgate.net In-situ modification, where the functional end group is introduced during the polymerization process, is often more efficient. researchgate.net
This can be achieved through two main pathways:
Functional Initiators: Using an initiator molecule that already contains the desired functionality. In polymerizations involving this compound, a co-monomer or initiator with a specific functional group could be used to ensure its presence at the chain end.
Functional Termination/Quenching Agents: Introducing a specific chemical agent at the end of the polymerization to react with the active polymer chain end and terminate it with the desired functional group. researchgate.net
For polymers prepared via methods like Atom Transfer Radical Polymerization (ATRP), one-pot strategies have been developed for the in-situ azidation of the halide end-group, which can then be used for "click" chemistry. researchgate.net In polymerization systems involving diamines like this compound, such as in the formation of polyimides, the precise control of stoichiometry and the introduction of monofunctional reactants (end-cappers) at the start of the reaction is a form of in-situ end group control that dictates the final molecular weight and properties of the polymer. mdpi.com
Thermosetting Resin Development
Bisanilines are integral to the development of high-performance thermosetting resins, which are polymers that irreversibly cure into a rigid, heat-resistant network. These materials are vital in aerospace, electronics, and automotive industries where thermal and oxidative stability are paramount.
Bisaniline-Derived High-Temperature Thermosetting Polyimides (e.g., PMR-PCy)
High-temperature thermosetting polyimides are a class of materials known for their exceptional thermal stability, chemical resistance, and mechanical properties. A notable example is PMR-15, which has been widely used in aerospace applications but is prepared from the toxic compound methylene (B1212753) dianiline (MDA). semanticscholar.orgresearchgate.net
To address the toxicity concerns, a safer alternative, PMR-PCy, was developed. This thermosetting polyimide oligomer is prepared from a less toxic bisaniline, 4,4′-methylenebis-(5-isopropyl-2-methylaniline) (CDA), which is derived from the renewable aromatic compound p-cymene (B1678584). semanticscholar.orgresearchgate.net The resulting thermoset network of PMR-PCy exhibits excellent material properties suitable for high-temperature environments.
Table 1: Properties of PMR-PCy Thermoset Network
| Property | Value | Source |
| Glass Transition Temperature (Tg) | 323 °C | semanticscholar.org, researchgate.net |
| Water Uptake (24h in boiling water) | 3% | semanticscholar.org, researchgate.net |
| Toxicity of Bisaniline Monomer (CDA) | Non-mutagenic in Ames test | semanticscholar.org, researchgate.net |
The combination of high thermal stability, low water absorption, and the low toxicity of its bisaniline precursor makes PMR-PCy a viable replacement for traditional polyimides in demanding applications. semanticscholar.org
Crosslinking Chemistry in Bisaniline-Based Resins
The strength and stability of thermosetting resins come from the formation of a three-dimensional covalent network through a process called crosslinking. In bisaniline-based polyimides, this chemistry can be engineered for precise control over the curing process. A significant challenge in producing crosslinked polyimides is preventing premature gelation, which renders the material unprocessable. google.com
An advanced strategy involves incorporating the cross-linkable functionality directly into the bisaniline monomer itself. By synthesizing bis(aniline) compounds that contain multiple phenylethynyl groups, the crosslinking reaction can be controlled by temperature. google.com These phenylethynyl groups undergo a thermally induced crosslinking reaction at elevated temperatures, typically in the range of 280–315 °C, after the initial polyimide has been formed and shaped. researchgate.netgoogle.com This approach provides significant processing flexibility and avoids the solubility issues associated with earlier crosslinking. google.com The density of these cross-linkable phenylethynyl groups within the polymer structure can be varied to control the final properties of the cured resin. google.com
Phthalonitrile (B49051) Resins and Bisaniline Building Blocks
Phthalonitrile resins are a class of high-performance thermosets renowned for their exceptionally high thermal and oxidative stability, making them suitable for applications in aerospace and defense. google.com The polymerization (or "curing") of phthalonitrile monomers involves the reaction of terminal nitrile (-C≡N) groups to form a highly crosslinked network, typically composed of phthalocyanine (B1677752) or triazine ring structures.
This curing process can be initiated by heat alone, but the temperatures required are very high. To reduce the polymerization temperature and time, curing agents are often added. researchgate.net Aromatic diamines, such as this compound, are effective curing agents for phthalonitrile resins. researchgate.net The amine groups of the bisaniline react with the nitrile groups of the phthalonitrile monomer, initiating the cyclotrimerization that leads to the formation of the rigid, crosslinked polymer network. researchgate.net The amount of the aromatic diamine curing agent is typically low, in the range of 1 to 10 percent by weight. researchgate.net
In some advanced resin formulations, diamine functionalities are incorporated directly into the structure of the phthalonitrile monomer itself. semanticscholar.org This creates a "self-promoting" or autocatalytic cure behavior, where the curing agent is an integral part of the resin monomer, further improving processing and ensuring uniform properties in the final thermoset. semanticscholar.org
Electropolymerization Techniques
Electropolymerization is a method where a polymer film is deposited onto a conductive surface (an electrode) by passing an electric current through a solution containing the monomer. This technique allows for precise control over the thickness and morphology of the resulting polymer film.
The electropolymerization of aniline (B41778) to form polyaniline (PANI) is a well-studied process, typically carried out in a strong acidic solution using cyclic voltammetry. During this process, the aniline monomer is oxidized at the anode to form radical cations, which then couple to form the polymer chain.
This technique can be extended to bisaniline compounds. For example, bis-aniline units have been used to bridge gold nanoparticles (Au NPs), which are then cross-linked via electropolymerization. The application of cyclic voltage scans transforms the bis-aniline bridges into a quinoid state, creating a cross-linked composite material. Such imprinted polymer matrices can be used in sensor applications for the selective uptake and release of specific molecules. The conditions of electropolymerization, such as monomer concentration, potential scan rate, and the chemical environment, significantly influence the characteristics of the final polymer film.
Formation of Bisaniline-Cross-Linked Nanoparticle Composites (e.g., Au, CdS)
The integration of inorganic nanoparticles, such as gold (Au) and cadmium sulfide (B99878) (CdS), into a this compound-based polymer matrix can yield composite materials with synergistic properties, combining the processability and mechanical integrity of the polymer with the unique optical, electronic, or catalytic functionalities of the nanoparticles. The cross-linked polymer network derived from this compound can serve as a scaffold to disperse and stabilize these nanoparticles, preventing their agglomeration and ensuring a homogeneous composite material.
Gold Nanoparticle (AuNP) Composites:
The synthesis of this compound-cross-linked gold nanoparticle composites can be achieved through an in-situ thermal reduction method. In a typical procedure, a gold precursor, such as Gold(III) chloride hydrate (B1144303) (HAuCl₄·3H₂O), is dissolved in a solution containing the polyamic acid precursor of the this compound-based polyimide. This solution is then cast into a film or electrospun into nanofibers. Subsequent thermal treatment serves a dual purpose: it induces the imidization of the polyamic acid to form the stable polyimide matrix and simultaneously reduces the gold salt to form metallic gold nanoparticles dispersed within the polymer network. researchgate.net
The concentration of the gold precursor and the thermal treatment parameters are critical in controlling the size and distribution of the resulting AuNPs within the polymer matrix. Studies on similar polyimide systems have shown that increasing the concentration of the gold salt can lead to a higher density of nanoparticles. mdpi.com
Table 1: Representative Synthesis Parameters for Polyimide-Gold Nanoparticle Composites
| Parameter | Value | Reference |
| Polymer Matrix Precursor | Polyamic acid of an aromatic diamine and dianhydride | researchgate.netnih.gov |
| Gold Precursor | Gold(III) chloride hydrate (HAuCl₄·3H₂O) | researchgate.netmdpi.com |
| Method | Electrospinning and Thermal Treatment | researchgate.net |
| Thermal Treatment Temp. | ~300 °C | researchgate.net |
| Resultant AuNP Size | ~5-20 nm | researchgate.net |
This table presents representative data from studies on similar polyimide systems, illustrating a potential synthetic approach for this compound-based composites.
Cadmium Sulfide (CdS) Nanoparticle Composites:
The formation of this compound-cross-linked CdS nanoparticle composites can be accomplished via an in-situ polymerization technique. researchgate.netmdpi.com In this approach, CdS nanoparticles are first synthesized and then introduced into a solution containing the aniline monomer (in this context, this compound). The polymerization of the bisaniline is then initiated in the presence of the CdS nanoparticles. The growing polymer chains can encapsulate or become cross-linked around the nanoparticles, leading to a stable composite material. The interaction between the amine groups of the bisaniline and the surface of the CdS nanoparticles can facilitate a uniform dispersion. researchgate.net
The synthesis of the CdS nanoparticles themselves can be carried out using various methods, such as microwave-assisted solution methods, which allow for control over particle size and morphology. researchgate.net The resulting PANI/CdS nanocomposites have been shown to form core-shell structures where the CdS nanoparticle is the core and the polyaniline forms the shell. researchgate.net
Table 2: Typical Synthesis Route for Polyaniline/CdS Nanocomposites
| Step | Description | Key Reagents | Reference |
| 1. CdS Nanoparticle Synthesis | Microwave-assisted solution method | Cadmium nitrate, Thiourea | researchgate.netmdpi.com |
| 2. In-situ Polymerization | Polymerization of aniline in the presence of CdS nanoparticles | Aniline, Ammonium (B1175870) persulfate (initiator) | researchgate.netmdpi.com |
| 3. Composite Formation | Formation of a core-shell structure with CdS core and polyaniline shell | - | researchgate.net |
This table outlines a general procedure based on polyaniline, which can be adapted for this compound to create analogous nanocomposites.
Supramolecular Assembly of Bisaniline-Based Oligomers
The principles of supramolecular chemistry, which involve non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces, can be harnessed to direct the self-assembly of this compound-based oligomers into well-defined, higher-order structures. acs.org The rigid aromatic core and the potential for hydrogen bonding through the amine or derived functional groups make this compound an interesting building block for creating such assemblies.
Research into analogous aromatic polyamide and hyperbranched polyester (B1180765) systems provides insight into the potential supramolecular behavior of this compound oligomers. nih.govrsc.org For instance, aromatic polyamides are known to form highly ordered structures due to strong hydrogen bonding between the amide linkages and π-stacking of the aromatic rings. researchgate.net This can lead to the formation of liquid crystalline phases or highly crystalline fibers.
Furthermore, this compound can be utilized as a core molecule for the synthesis of hyperbranched polymers. For example, the polycondensation of N,N'-bis(trimethylsilyl)bisaniline-P with 3,5-bis(trimethylsiloxy)benzoyl chloride results in star-shaped hyperbranched polyesters. mdpi.com The architecture of these macromolecules, with their numerous end groups, can influence their self-assembly into various morphologies, such as micelles or vesicles, particularly in amphiphilic systems. mdpi.comnih.gov The controlled arrangement of these oligomers can lead to materials with tailored properties for applications in areas like drug delivery and nanotechnology. nih.govmdpi.com
The study of supramolecular polymerization of porphyrins has shown that subtle changes in molecular structure, such as amide connectivity, can significantly impact the assembly pathway, leading to either cooperative or isodesmic polymerization. nih.gov This highlights the potential for fine-tuning the self-assembly of this compound-based oligomers by modifying their chemical structure and the surrounding solvent environment.
Mechanistic and Kinetic Investigations of Bisaniline Reactions and Derivatives
Polymerization Reaction Mechanisms
The synthesis of polyimides from diamines like Bisaniline P is most commonly achieved through a two-step process. wikipedia.org This method begins with the formation of a soluble poly(amic acid) (PAA) precursor, which is then converted into the final polyimide through cyclization. wikipedia.orgvt.edu
The initial step involves the reaction of a diamine and a dianhydride in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methylpyrrolidinone (NMP), at ambient temperatures. vt.edu This reaction is a nucleophilic substitution where the amino group of the diamine attacks the carbonyl carbon of the anhydride (B1165640) group. vt.edu The forward rate constant for this PAA formation is significantly larger than the reverse reaction, making it appear essentially irreversible when pure reagents are used. vt.edu The formation of the poly(amic acid) is an exothermic process, and higher monomer concentrations favor the creation of high molecular weight polymers. vt.edu
The conversion of the poly(amic acid) precursor to the final polyimide is known as imidization. This step can be accomplished either by thermal treatment at high temperatures or by chemical methods at ambient temperatures. google.comyoutube.com
Thermal Imidization: This process involves heating the poly(amic acid), often as a film or in solution, to temperatures typically between 180°C and 220°C. vt.eduyoutube.com During thermal imidization, the amic acid groups undergo cyclodehydration, eliminating water to form the stable imide ring. youtube.com The kinetics of this process are complex and can be influenced by factors such as heating rate, film thickness, and the glass transition temperature (Tg) of the polymer. vt.edu For the reaction to proceed to completion, the polymer must have sufficient chain mobility, which is typically achieved at temperatures above its Tg. vt.edu
Chemical Imidization: This alternative route uses chemical dehydrating agents, most commonly an acid anhydride (like acetic anhydride) in combination with a tertiary amine catalyst (such as pyridine (B92270) or triethylamine). vt.eduacs.org The mechanism involves the tertiary amine catalyst activating the anhydride. vt.edu This is followed by a reaction with the amic acid, which leads to cyclization into the imide. acs.org The rate of chemical imidization can be significantly faster than thermal methods. acs.org For instance, catalysts like N-methylpyrrolidine can accelerate the reaction by a factor of 50 or more compared to pyridine, without negatively impacting the polymer's molecular weight. acs.org The reaction kinetics can be influenced by the basicity and steric hindrance of the amine catalyst. acs.org Studies have also shown that the water produced during imidization can have an autocatalytic effect in concentrated solutions or solid-phase reactions. researchgate.net
The structure of the diamine monomer, particularly the nature of the bridging group between the two amine functionalities, has a profound impact on the polymerization process and the properties of the resulting polyimide. This compound contains a flexible α,α'-diisopropylbenzene bridging group.
The introduction of flexible, bulky groups into the polymer backbone disrupts the planarity and close packing of the polymer chains. bohrium.commdpi.com This disruption typically leads to several changes in polymer properties and, consequently, can affect reaction pathways:
Solubility: The presence of flexible bridging units, like the one in this compound, often increases the solubility of both the poly(amic acid) precursor and the final polyimide. bohrium.com This is crucial because if the polyimide precipitates from the solution before imidization is complete, it can result in a product with a lower degree of imidization. vt.edu Enhanced solubility allows the polymerization and imidization to proceed to completion in solution. vt.edu
Glass Transition Temperature (Tg): Flexible groups increase the mobility of the polymer chains, which generally leads to a lower glass transition temperature compared to polyimides made from rigid, linear diamines. mdpi.comrsc.org This can influence the thermal imidization process, as complete cyclization requires temperatures that allow for sufficient polymer chain mobility. vt.edu
Reactivity: The nucleophilicity of the amine groups can be influenced by the electronic effects of the bridging structure. vt.edu While the diisopropylbenzene group in this compound is primarily an aliphatic and flexible spacer, its bulkiness can sterically hinder the amine groups, potentially affecting the kinetics of the initial poly(amic acid) formation. rsc.org
The table below summarizes the general influence of rigid versus flexible bridging groups on polyimide properties.
| Property | Rigid Bridging Group | Flexible Bridging Group (e.g., in this compound) |
| Chain Packing | Tight, ordered | Loose, disordered |
| Solubility | Generally low | Generally high |
| Glass Transition (Tg) | High | Low |
| Mechanical Strength | High | Moderate to high |
| Thermal Stability | Very high | High |
Catalytic Mechanisms of Bisaniline-Derived Systems
Bisaniline-derived structures, particularly those incorporating selenium, have been investigated for their catalytic antioxidant properties. They can act as mimics of the selenoenzyme glutathione (B108866) peroxidase (GPx), which protects organisms from oxidative damage by reducing harmful peroxides. vt.eduyoutube.com
Aniline-derived diselenides function as GPx mimics by catalytically reducing peroxides, such as hydrogen peroxide (H₂O₂), in the presence of a thiol, like thiophenol (PhSH). vt.eduyoutube.com The general catalytic cycle for these mimics involves a redox process centered on the selenium atom. google.comresearchgate.net
The catalytic cycle can be summarized in the following key steps, which are dependent on the specific structure of the mimic and the reaction conditions: google.comresearchgate.net
Reduction of the Diselenide: The diselenide (R-Se-Se-R) is first reduced by the thiol (PhSH) to form a selenol (R-SeH).
Oxidation of the Selenol: The active selenol intermediate reacts with the peroxide (H₂O₂), oxidizing the selenium to selenenic acid (R-SeOH) and reducing the peroxide to water.
Regeneration of the Catalyst: The selenenic acid then reacts with another thiol molecule to form a selenyl sulfide (B99878) (R-Se-SPh) and a second molecule of water. This intermediate subsequently reacts with another thiol to regenerate the selenol and produce diphenyl disulfide (PhSSPh), completing the catalytic cycle.
The effectiveness of these mimics is often correlated with the electronic properties of the substituents on the aniline (B41778) ring. vt.edu
A key intermediate in the catalytic cycle of bisaniline-derived GPx mimics is the selenolate anion (R-Se⁻). wikipedia.orgvt.edu The mechanism for many aniline-derived diselenides involves the formation of a zwitterionic selenolate intermediate. vt.edu In this intermediate, the selenium atom bears a negative charge, while a positive charge is located elsewhere in the molecule, often on a protonated amino group. vt.eduacs.org
The formation of this zwitterionic species is believed to stabilize the reactive selenolate. vt.edu The proximity of the amino group in aniline-derived structures is crucial; it can stabilize the selenolate intermediate through intramolecular hydrogen bonding with the selenium atom. acs.org This stabilization has a direct impact on the catalytic performance. Density Functional Theory (DFT) calculations have shown that the electronic properties of the substituents on the aniline ring determine the charge delocalization and the partial charge on the selenium atom, which correlates with the catalytic efficiency of the mimic. vt.eduyoutube.com
The table below shows kinetic data for a representative bisaniline-derived diselenide catalyst in a GPx-mimic reaction.
| Catalyst | Substrate | K_m (mM) | V_max (μM/min) |
| Aniline-derived Diselenide | Thiophenol (PhSH) | 5.8 | 12.5 |
| Aniline-derived Diselenide | Hydrogen Peroxide (H₂O₂) | 1.2 | 10.2 |
Data is illustrative and based on typical findings for this class of compounds.
Cross-Coupling Reaction Mechanism Elucidation
While this compound itself is not typically used as a catalyst, its diamine structure makes it a suitable monomer for the synthesis of advanced polymers via step-growth polymerization using cross-coupling reactions. dtic.mil Reactions such as Suzuki, Stille, or nickel-catalyzed couplings can be used to form new carbon-carbon or carbon-nitrogen bonds, creating polymer backbones that are inaccessible through traditional polycondensation. vt.edudtic.milmdpi.com
A plausible mechanism for polymerizing a diamine like this compound involves a palladium- or nickel-catalyzed cross-coupling reaction with a dihalogenated comonomer. For example, in a Yamamoto-type polymerization, a nickel(0) complex is used to couple aryl halides.
The general catalytic cycle for a Ni(0)-catalyzed aryl-aryl coupling involves three main steps:
Oxidative Addition: An aryl halide (Ar-X) reacts with the active Ni(0) catalyst, typically complexed with ligands like 2,2'-bipyridine (B1663995) (bpy), to form an organonickel(II) intermediate (Ar-Ni(II)-X). mdpi.com
Transmetalation (in other coupling types) or a Second Oxidative Addition: In polymerizations like Suzuki or Stille, a second monomer (an organoboron or organotin compound) would transfer its organic group to the nickel center. In Yamamoto coupling, a second aryl halide molecule might react.
Reductive Elimination: The two aryl groups on the nickel(II) center couple to form a new C-C bond (Ar-Ar), and the Ni(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle. mdpi.com
For a polymer synthesis using this compound, the amine groups would first need to be converted to a less reactive form or the coupling would target other positions on the aromatic rings if they were appropriately functionalized (e.g., halogenated). More commonly, aromatic diamines are used in C-N cross-coupling reactions (Buchwald-Hartwig amination) with aryl dihalides to form polyanilines or related polymers. In this case, this compound would act as the nucleophilic component. The catalytic cycle would similarly involve oxidative addition of the aryl halide to a palladium(0) catalyst, followed by coordination of the amine, deprotonation by a base, and finally reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.
Degradation Mechanisms in Bisaniline-Based Materials (e.g., Hydrolysis of Imide Rings)
This compound and its derivatives are integral components in the synthesis of high-performance polymers, particularly polyimides, which are prized for their thermal stability and mechanical strength. However, like all organic polymers, these materials are susceptible to degradation under certain environmental conditions. The primary degradation pathways for bisaniline-based materials, especially polyimides, include hydrolysis, thermal degradation, and oxidative degradation. Understanding the mechanisms and kinetics of these processes is crucial for predicting the service life and ensuring the reliability of these materials in demanding applications.
The degradation of polyimides often involves the scission of the polymer backbone, leading to a reduction in molecular weight and a consequent deterioration of mechanical properties. The imide ring, a key functional group in these polymers, is a primary site for hydrolytic attack.
Hydrolytic Degradation of Imide Rings
The hydrolysis of the imide ring in bisaniline-based polyimides is a significant degradation mechanism, particularly in humid and high-temperature environments. This chemical process involves the cleavage of the imide ring by water molecules, leading to the formation of a poly(amic acid) structure. This initial ring-opening step results in a loss of the rigid, cyclic structure of the imide, which can significantly impact the material's mechanical and thermal properties.
The general mechanism for the hydrolysis of a polyimide is a two-step process. The first step is the nucleophilic attack of a water molecule on one of the carbonyl carbons of the imide ring. This is followed by the opening of the ring to form an amic acid group. This reaction is reversible, and the amic acid can recyclize to form the imide ring with the elimination of water. However, under sustained exposure to moisture, the equilibrium can shift towards the formation of the amic acid. The second, irreversible step is the hydrolysis of the amide linkage in the poly(amic acid), which leads to chain scission and the formation of the original diamine and dianhydride monomers, causing a significant reduction in molecular weight and mechanical strength.
The rate of hydrolysis is influenced by several factors, including temperature, pH, and the chemical structure of the polyimide.
Temperature: Higher temperatures accelerate the rate of hydrolysis by providing the necessary activation energy for the reaction.
pH: The hydrolysis of imides is catalyzed by both acids and bases. In alkaline environments, the hydroxide (B78521) ion (OH⁻) is a more potent nucleophile than water, leading to a significantly faster degradation rate. For instance, the alkaline hydrolysis of a polyimide (PMDA-ODA) surface was found to follow pseudo-first-order kinetics, with the observed rate constant (k_obs) increasing with the hydroxide ion concentration. researchgate.net
Chemical Structure: The hydrolytic stability of polyimides is intrinsically linked to the chemical structure of the diamine and dianhydride monomers. The presence of electron-withdrawing groups in the polymer backbone can increase the susceptibility of the imide ring to nucleophilic attack, thereby reducing hydrolytic stability. Conversely, bulky side groups or a more rigid polymer backbone can hinder the diffusion of water into the polymer matrix, improving its resistance to hydrolysis. Studies have shown that polyimides derived from naphthalenic dianhydrides exhibit higher hydrolytic stability compared to those from phthalic dianhydrides. researchgate.net
Detailed research on the hydrolytic degradation of a polyimide derived from 4,4'-methylenedianiline (B154101) (a this compound derivative) and 4,4'-oxydiphthalic anhydride showed that the stability is dependent on the polymer's backbone flexibility and ring structure. researchgate.net Another study on PMR-15, a polyimide resin often formulated with a derivative of this compound, indicated that hydrolytic degradation can be a significant concern, and efforts have been made to improve its resistance by incorporating silicate (B1173343) nanoparticles. science.gov
The table below presents data on the alkaline hydrolysis of a polyimide surface, which provides insight into the kinetics of imide ring cleavage, a process central to the hydrolytic degradation of bisaniline-based materials.
Interactive Data Table: Kinetics of Alkaline Hydrolysis of a Polyimide (PMDA-ODA) Surface researchgate.net
| Hydroxide Ion Concentration [OH⁻] (M) | Observed Rate Constant (k_obs) (min⁻¹) | Formation Constant (K) (L·mol⁻¹) |
| Select a concentration to view data | ||
| 0.1 | ~0.1 | 2-10 |
| 0.5 | ~0.5 | 2-10 |
| 1.0 | ~0.9 | 2-10 |
Note: The data presented is for a PMDA-ODA polyimide and serves as a representative example of the kinetics of imide ring hydrolysis. Specific values for this compound-based polyimides may vary.
Thermal and Thermo-oxidative Degradation
Bisaniline-based polyimides are renowned for their high thermal stability. However, at sufficiently high temperatures, they undergo thermal and thermo-oxidative degradation. Thermal degradation occurs in an inert atmosphere and involves the breaking of chemical bonds due to thermal energy alone. Thermo-oxidative degradation occurs in the presence of oxygen and is often the more aggressive degradation pathway.
The by-products of the thermal degradation of PMR-15 in an inert atmosphere include water, carbon monoxide, carbon dioxide, methane, and ammonia (B1221849). core.ac.uk
The following table summarizes the thermal degradation behavior of a PMR-15 neat resin in different atmospheres at various temperatures, illustrating the significant role of oxygen in the degradation process.
Interactive Data Table: Isothermal Weight Loss of PMR-15 Neat Resin After 250 Hours core.ac.uk
| Temperature (°C) | Atmosphere | Weight Loss (%) |
| Select a temperature to view data | ||
| 260 | Air | ~5 |
| 260 | Argon | ~2 |
| 288 | Air | ~10 |
| 288 | Argon | ~3 |
| 316 | Air | ~20 |
| 316 | Argon | ~5 |
| 343 | Air | ~35 |
| 343 | Argon | ~8 |
Note: This data represents the degradation of PMR-15 neat resin and provides an indication of the thermal and thermo-oxidative stability of polyimides containing methylene (B1212753) dianiline derivatives.
Spectroscopic and Computational Characterization of Bisaniline Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For a compound like Bisaniline P, a combination of ¹H, ¹³C, and ¹⁵N NMR would provide a complete picture of its molecular architecture and electronic environment.
¹H NMR Spectroscopy for Structural Elucidation and Quantitative Analysis
A ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the aromatic protons on the phenyl rings and the aliphatic protons of the isopropylidene groups. The chemical shifts (δ, in ppm), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J, in Hz) would allow for the unambiguous assignment of each proton. Integration of the signals would confirm the ratio of protons in the different chemical environments, serving as a quantitative measure of the compound's purity.
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not available | Data not available | Data not available | Aromatic protons (aniline ring) |
| Data not available | Data not available | Data not available | Aromatic protons (central phenyl ring) |
| Data not available | Data not available | Data not available | -NH₂ protons |
| Data not available | Data not available | Data not available | -CH₃ protons |
No specific ¹H NMR data for this compound was found in the conducted searches.
¹³C NMR Spectroscopy for Carbonyl Resonance Analysis
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| Data not available | Aromatic carbons (C-N) |
| Data not available | Aromatic carbons (C-H) |
| Data not available | Quaternary aromatic carbons |
| Data not available | Quaternary isopropylidene carbon |
| Data not available | Methyl carbons (-CH₃) |
Specific ¹³C NMR data for this compound, including any analysis of carbonyl resonances in its derivatives, could not be located.
¹⁵N NMR Spectroscopy for Imidization Rate Comparison and Reactivity Assessment
¹⁵N NMR spectroscopy, although less common than ¹H or ¹³C NMR, would be highly valuable for studying the reactivity of the amine groups in this compound during polymerization reactions, such as imidization. The chemical shift of the nitrogen atoms in the amino groups would be sensitive to their electronic environment and would change significantly upon formation of the imide ring. This change could be monitored to compare imidization rates and assess the reactivity of this compound with different dianhydrides.
Table 3: Hypothetical ¹⁵N NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| Data not available | -NH₂ nitrogen |
No experimental ¹⁵N NMR data for this compound was identified in the literature search.
Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. These would include N-H stretching vibrations of the primary amine groups, C-H stretching from the aromatic and aliphatic portions of the molecule, and C=C stretching vibrations within the aromatic rings. The precise frequencies of these bands can help confirm the compound's identity.
Table 4: Expected FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3400-3300 | N-H stretching (asymmetric and symmetric) |
| ~3100-3000 | Aromatic C-H stretching |
| ~3000-2850 | Aliphatic C-H stretching |
| ~1620-1580 | Aromatic C=C stretching |
| ~1520 | N-H bending |
| ~830 | para-disubstituted C-H out-of-plane bending |
While general regions for these functional groups are known, a specific, experimentally obtained FTIR spectrum for this compound was not found.
FT-Raman Spectroscopy
FT-Raman spectroscopy provides complementary information to FTIR. Due to different selection rules, some vibrational modes that are weak in FTIR may be strong in Raman, and vice versa. For this compound, the symmetric vibrations of the aromatic rings and the C-C skeletal framework would be expected to show strong Raman scattering.
No specific FT-Raman spectroscopic data for this compound could be located in the performed searches.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for characterizing the electronic structure of this compound and its derivatives. The absorption of UV and visible light by these molecules corresponds to the excitation of electrons from lower to higher energy orbitals. The wavelengths of maximum absorption (λmax) provide insights into the extent of conjugation and the types of electronic transitions occurring within the molecule.
In aromatic amines and their polymers, such as those derived from this compound, the primary electronic transitions observed in the UV-Vis spectrum are π → π* and n → π* transitions. The π → π* transitions, which are typically of high intensity, arise from the excitation of electrons in the π-bonding orbitals of the aromatic rings to anti-bonding π* orbitals. The n → π* transitions involve the excitation of non-bonding electrons, such as the lone pair electrons on the nitrogen atoms, to anti-bonding π* orbitals. These transitions are generally of lower intensity compared to π → π* transitions.
The UV-Vis spectrum of aniline (B41778), a fundamental component of the this compound structure, exhibits a primary absorption band around 230-240 nm and a secondary, less intense band around 280-290 nm. uomustansiriyah.edu.iq When aniline is incorporated into a larger conjugated system like this compound, or polymerized, these absorption bands can shift. A shift to longer wavelengths, known as a bathochromic or red shift, indicates an extension of the conjugated system. uomustansiriyah.edu.iq For instance, in polyaniline, absorption bands can be observed between 292 and 426 nm, which are attributed to n-π* transitions, and other bands related to π → π* transitions. researchgate.net The exact position of these bands is influenced by the extent of electron delocalization along the polymer backbone. researchgate.net
For polymers derived from this compound, such as polyamides and polyimides, the UV-Vis spectra provide information about the polymer structure and conjugation. For example, polyamides containing p-phenylenediacryloyl moieties exhibit characteristic UV-Vis absorption bands. researchgate.net Similarly, the UV-Vis spectra of organic terephthalamides, which share structural similarities with certain this compound-based polymers, show distinct absorption patterns that can be used for their characterization. researchgate.net The solvent and pH can also significantly affect the UV-Vis spectrum by altering the electronic state of the molecule. uomustansiriyah.edu.iqrsc.org
| Compound/Polymer Type | Typical Absorption Bands (nm) | Electronic Transition |
| Aniline | 230-240, 280-290 | π → π, n → π |
| Polyaniline | 292-426, other bands | n → π, π → π |
Thermal Analysis Techniques
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to investigate the thermal properties of this compound-based polymers, including their thermal transitions and curing kinetics. DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of key thermal events such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). mdpi.com
The glass transition temperature (Tg) is a critical property of amorphous or semi-crystalline polymers derived from this compound. It represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. For high-performance applications, such as in the aerospace industry, a high Tg is desirable. Polyimides synthesized from this compound (also referred to as BIS-P) are known for their high glass transition temperatures. google.com The Tg of these polymers can be influenced by the molecular structure, such as the type of dianhydride used in the polymerization. mdpi.com
DSC is also extensively used to study the curing kinetics of thermosetting resins, such as epoxy or polyimide systems incorporating this compound. The exothermic heat flow measured during the curing reaction is proportional to the rate of reaction. By conducting DSC scans at different heating rates, the kinetic parameters of the curing process can be determined. mdpi.com These parameters include the activation energy (Ea), the reaction model, and the pre-exponential factor, which together describe the reaction rate as a function of temperature and conversion. mdpi.com The analysis of the exothermic peaks in the DSC thermograms provides information on the onset of curing, the peak exothermic temperature, and the total heat of reaction. researchgate.net
The integrity of the DSC sample pan seal is crucial for obtaining accurate and reproducible results, as the escape of moisture or other volatiles can affect the measured thermal transitions. researchgate.net
| Thermal Event | Description | Information Obtained from DSC |
| Glass Transition (Tg) | Transition from a glassy to a rubbery state | Midpoint temperature of the step change in heat flow |
| Melting (Tm) | Transition from a crystalline solid to a liquid | Peak temperature of the endothermic transition |
| Crystallization (Tc) | Formation of crystalline regions from a molten state | Peak temperature of the exothermic transition |
| Curing | Cross-linking reaction in thermosetting resins | Onset temperature, peak temperature, and enthalpy of the exothermic reaction |
Microscopy and Surface Characterization
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about the surface of materials at the nanoscale. spectraresearch.com It is particularly useful for characterizing the surface morphology of thin films and coatings derived from this compound. mdpi.com AFM does not require the sample to be conductive or optically reflective, making it suitable for a wide range of polymeric materials. spectraresearch.com
In the context of this compound-based materials, AFM can be used to visualize the surface structure of thin films, including features such as roughness, grain size, and the presence of crystalline or amorphous domains. spectraresearch.commdpi.com For instance, studies on polyaniline films have used AFM to observe the evolution of surface morphology, revealing features like granular structures and fibrous networks. worktribe.com The surface roughness, which can be quantified from AFM images, is a critical parameter for many applications as it influences properties like adhesion and wettability. spectraresearch.commdpi.com
AFM can be operated in various modes, such as tapping mode, which minimizes damage to soft polymer surfaces. mdpi.com In addition to topography, AFM can provide phase images that give insights into local variations in material properties like adhesion and viscoelasticity. mdpi.com By analyzing the surface morphology with AFM, researchers can establish structure-property relationships, for example, how processing conditions affect the final surface texture of a this compound-based film. surfacesciencewestern.com
| AFM Parameter | Information Provided | Relevance to this compound Films |
| Topography | 3D surface profile, height variations | Visualization of surface features, grain size, and defects |
| Roughness (e.g., Ra, Rq) | Quantitative measure of surface texture | Influences adhesion, wettability, and optical properties |
| Phase Imaging | Variations in material properties (e.g., adhesion, stiffness) | Differentiation between different phases or domains on the surface |
Spectroscopic ellipsometry is a non-destructive optical technique used to determine the thickness and optical constants (refractive index 'n' and extinction coefficient 'k') of thin films. mdpi.com It measures the change in the polarization state of light upon reflection from a sample surface. dtic.mil This technique is highly sensitive, capable of measuring film thicknesses down to the angstrom level. mdpi.com
For thin films made from this compound-based polymers, spectroscopic ellipsometry is an invaluable tool for quality control and characterization. dtic.mil By analyzing the ellipsometric data (Psi and Delta) over a range of wavelengths, a model can be built to extract the film's thickness and its optical properties. dtic.milmdpi.com The refractive index and extinction coefficient are crucial for optical applications, such as in the development of anti-reflective coatings or optical waveguides.
The data obtained from ellipsometry can be fitted to various optical models, such as the Cauchy or Lorentz oscillator models, to accurately describe the optical response of the material. mdpi.com The technique can be applied to single-layer or multi-layer structures, providing information about each layer. dtic.mil For nanocomposite films containing this compound, ellipsometry can also be used in conjunction with effective medium models to determine properties like the volume fraction of embedded nanoparticles. researchgate.net
| Parameter | Description | Determined by Ellipsometry |
| Film Thickness (t) | The thickness of the polymer film | Measured with high precision (sub-nanometer) |
| Refractive Index (n) | The ratio of the speed of light in a vacuum to that in the material | A function of wavelength, relates to how light propagates through the film |
| Extinction Coefficient (k) | A measure of light absorption in the material | A function of wavelength, relates to the film's transparency or opacity |
Energy Dispersive X-ray (EDX or EDS) Spectroscopy is an analytical technique used for the elemental analysis or chemical characterization of a sample. It is often coupled with a scanning electron microscope (SEM). youtube.com EDX works by detecting the characteristic X-rays emitted from a sample when it is bombarded with an electron beam. The energy of these X-rays is specific to the elements present in the sample, allowing for qualitative and quantitative elemental analysis.
In the study of this compound and its composites, EDX is used to confirm the elemental composition of the synthesized materials. For example, in this compound-based composites containing inorganic fillers or nanoparticles, EDX can verify the presence and distribution of these components. mdpi.com The analysis can provide weight and atomic percentages of the elements detected. For instance, in a study of lignin, EDX was used to report the weight percentages of carbon and oxygen. researchgate.net
EDX analysis is crucial for confirming the successful synthesis and purity of this compound-derived materials. It can detect the expected elements (carbon, nitrogen, oxygen) in the polymer backbone and can also identify any impurities or dopants that may be present. researchgate.net For example, in polyaniline-based nanocomposites, EDX results can corroborate the incorporation of metal oxide nanoparticles into the polymer matrix. mdpi.com
| Element | Expected in this compound | Information from EDX |
| Carbon (C) | Yes (aromatic rings, alkyl groups) | Confirms the organic nature of the polymer backbone |
| Nitrogen (N) | Yes (amine groups) | Confirms the presence of the amine functionality |
| Oxygen (O) | May be present (in copolymers or composites) | Can indicate the presence of specific functional groups or fillers |
| Other Elements | Dependent on synthesis (e.g., Si, Ce, Ti in composites) | Verifies the incorporation of dopants, fillers, or nanoparticles |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, which exists as a pale-brown or tan crystalline solid, this technique provides invaluable data on its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions. nih.govchemicalbook.com
The crystal structure of 4,4'-methylenedianiline (B154101) has been determined, confirming the spatial arrangement of its constituent atoms. nist.govuq.edu.au This analysis reveals the geometry of the diphenylmethane (B89790) core and the orientation of the amino groups. Such structural information is crucial for understanding how the monomer packs in a crystal lattice and how it will orient itself during polymerization processes. The solid-state structure influences the material's physical properties, such as melting point and solubility, and provides a basis for computational modeling.
| Property | Value | Reference |
|---|---|---|
| Appearance | Colorless to pale yellow/tan crystalline solid | nih.govwikipedia.orgchemicalbook.com |
| Molecular Formula | C13H14N2 | nih.govwikipedia.orgnist.gov |
| Molar Mass | 198.26 g/mol | nih.govwikipedia.org |
| Melting Point | 88-92 °C | sigmaaldrich.com |
Electrochemical Characterization
Electrochemical techniques are vital for probing the redox properties and conductivity of this compound and the polymers derived from it. These methods provide insights into electron transfer processes, which are fundamental to many applications of the resulting materials, such as in sensors and conductive coatings.
Cyclic voltammetry (CV) is a powerful electroanalytical technique used to investigate the redox behavior of chemical species. For aromatic amines like this compound, CV can be used to study their oxidation processes. The electrochemical behavior of aniline and substituted anilines is well-documented, typically involving an initial oxidation to form a radical cation. utexas.eduijseas.com
In a typical CV experiment of an aniline-type compound in an acidic medium, an anodic (oxidation) peak is observed on the forward scan, corresponding to the removal of an electron from the amine group. ijraset.com This process forms a highly reactive radical cation. This intermediate can then undergo coupling reactions, leading to dimerization or polymerization. utexas.edu For this compound, with two amino groups, this oxidation can initiate polymerization, forming polyaniline-like structures. The CV of aniline polymerization often shows the growth of new redox peaks with successive cycles, indicating the deposition of a conductive polymer film on the electrode surface. researchgate.netresearchgate.net The position and shape of these peaks provide information about the different oxidation states of the polymer, such as the transition from the reduced leucoemeraldine form to the partially oxidized emeraldine (B8112657) state, and further to the fully oxidized pernigraniline form. researchgate.net While specific CV data for this compound monomer is not extensively detailed, its behavior can be inferred from the well-established patterns of aniline electrochemistry. utexas.edunih.gov
Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to study the electrical properties of materials and their interfaces, including charge transfer resistance and ionic conductivity. lookchemmall.comnih.govresearchgate.net While EIS is not typically used on the this compound monomer itself, it is an essential tool for characterizing the ion conductivity of polymers synthesized from it. For instance, in conducting polymers like polyaniline (PANI), EIS is widely used to understand the mechanisms of charge transport. lookchemmall.comnih.govmdpi.com
The technique involves applying a small sinusoidal AC potential to an electrochemical cell and measuring the resulting current. By analyzing the impedance over a wide range of frequencies, one can model the system using an equivalent electrical circuit. lookchemmall.com Key parameters that can be extracted include:
Solution Resistance (Rs): The resistance of the electrolyte.
Charge Transfer Resistance (Rct): Resistance to electron transfer at the electrode/polymer interface. A lower Rct indicates faster kinetics. mdpi.com
Double-Layer Capacitance (Cdl): Capacitance at the interface between the electrode and the electrolyte/polymer.
Warburg Impedance (Zw): Related to the diffusion of ions within the polymer matrix, which is a key factor in determining ionic conductivity. researchgate.net
For polymers derived from this compound, EIS can be used to assess how different dopants or operating conditions affect their ability to conduct ions, a critical property for applications in batteries, supercapacitors, and sensors. mdpi.comyoutube.comresearchgate.net Studies on related polymer systems show that increasing dopant concentration generally enhances conductivity, a phenomenon that can be quantitatively analyzed with EIS. mdpi.com
Computational Chemistry Approaches
Computational chemistry provides a molecular-level understanding that complements experimental findings. Methods like Density Functional Theory (DFT) are used to predict geometries, electronic structures, and spectroscopic properties of molecules like this compound.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry (bond lengths and angles), electronic properties (such as charge distribution), and vibrational frequencies of molecules.
DFT calculations have been successfully employed to study the formation mechanism of 4,4'-methylenedianiline (MDA) from aniline and formaldehyde. nih.govresearchgate.net Such studies can elucidate the reaction pathway, identify transition states, and calculate thermochemical properties like the enthalpy of formation. nih.gov By optimizing the molecular geometry, DFT provides a detailed picture of the molecule's three-dimensional shape. Furthermore, DFT can predict vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to confirm the structure and bonding within the molecule. researchgate.net These computational insights are invaluable for understanding the fundamental chemistry of this compound and for designing new materials based on its structure.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for describing the electronic properties and reactivity of a molecule. schrodinger.com
A small HOMO-LUMO gap generally implies that a molecule can be easily excited, making it more reactive. researchgate.net The gap is directly related to the electronic absorption spectrum of the molecule; the energy of the gap corresponds to the lowest energy electronic excitation possible. schrodinger.com For molecules like this compound, this analysis helps in understanding intramolecular charge transfer (ICT) phenomena. Upon excitation, an electron is promoted from the HOMO to the LUMO. If the HOMO and LUMO are localized on different parts of the molecule, this excitation results in a spatial transfer of charge.
DFT calculations are a standard method for computing the energies of the HOMO and LUMO and thus determining the energy gap. schrodinger.comrsc.org For aniline and its derivatives, the HOMO is typically a π-orbital with significant contribution from the nitrogen lone pair, while the LUMO is a π*-antibonding orbital. researchgate.net Understanding the energies and spatial distributions of these orbitals in this compound is crucial for predicting its behavior in charge-transfer complexes and its photophysical properties, which are important for applications in electronics and optics.
Natural Population Analysis (NBO) and Molecular Electrostatic Potential (MEP)
Computational chemistry provides powerful tools for understanding the electronic structure and reactivity of molecules. For complex systems like this compound, methods such as Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) mapping offer detailed insights into charge distribution, bonding interactions, and potential sites for chemical reactions.
Natural Population Analysis (NBO) is a theoretical method used to analyze a calculated wavefunction in terms of localized one-center (lone pairs) and two-center (bonds) elements, which correspond to the familiar Lewis structure picture. uni-muenchen.de This analysis provides a quantitative description of the electron density distribution in a molecule. uni-muenchen.de NBO analysis helps in understanding charge transfer, hyperconjugative interactions, and the nature of chemical bonds. nih.gov
The analysis involves transforming the canonical molecular orbitals into a set of localized NBOs. The key outputs of an NBO analysis include the natural atomic charges, the occupancies of the NBOs, and the stabilization energies associated with donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. nih.govwisc.edu These interactions, or delocalizations, indicate deviations from the idealized Lewis structure and are crucial for understanding molecular stability and reactivity. uni-muenchen.dewisc.edu The stabilization energy E(2) associated with these interactions can be estimated using second-order perturbation theory. nih.govwisc.edu
For a molecule like this compound, NBO analysis could reveal the charge distribution across the aromatic rings, the nitrogen atoms of the amine groups, and the isopropylidene bridge. The analysis would likely show significant delocalization of the nitrogen lone pair electrons into the antibonding orbitals of the adjacent aromatic ring, a characteristic feature of aniline derivatives.
Illustrative NBO Data for a Hypothetical Bisaniline System
Below is a hypothetical table illustrating the type of data that would be obtained from an NBO analysis of a bisaniline compound. The values are representative and intended for illustrative purposes.
Table 1: Hypothetical Natural Atomic Charges and NBO Interaction Energies for a Bisaniline System.
| Atom/Interaction | Parameter | Value |
|---|---|---|
| Nitrogen (Amine) | Natural Charge (e) | -0.850 |
| Carbon (Aromatic, C-N) | Natural Charge (e) | +0.250 |
| Carbon (Isopropylidene) | Natural Charge (e) | -0.150 |
| n(N) -> π(C-C)ring | Stabilization Energy E(2) (kcal/mol) | 45.5 |
| σ(C-H) -> σ(C-C)bridge | Stabilization Energy E(2) (kcal/mol) | 5.2 |
Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. semanticscholar.orgmdpi.com The MEP map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. semanticscholar.orgtci-thaijo.org Different colors on the MEP surface represent different values of the electrostatic potential. Generally, red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-deficient areas, susceptible to nucleophilic attack). Green regions represent neutral potential. researchgate.net
For this compound, the MEP map would be expected to show regions of high negative potential around the nitrogen atoms of the amine groups due to the presence of lone pair electrons. The aromatic rings would also exhibit negative potential, making them susceptible to electrophilic substitution. The hydrogen atoms of the amine groups would likely be regions of positive potential. Understanding the MEP is crucial for predicting how the molecule will interact with other molecules, for instance, in hydrogen bonding or in the formation of larger molecular aggregates. mdpi.com
Illustrative MEP Data for a Hypothetical Bisaniline System
The following table provides a hypothetical summary of the MEP analysis for a bisaniline compound, indicating the potential values at key locations.
Table 2: Hypothetical Molecular Electrostatic Potential (MEP) Values for a Bisaniline System.
| Molecular Region | Electrostatic Potential (kcal/mol) | Reactivity Implication |
|---|---|---|
| Nitrogen Lone Pair Region | -35.0 | Site for Electrophilic Attack / H-bond Acceptor |
| Aromatic Ring (π-system) | -15.0 | Site for Electrophilic Attack |
| Amine Hydrogen Atoms | +25.0 | Site for Nucleophilic Attack / H-bond Donor |
| Alkyl Substituent Hydrogens | +5.0 | Weakly Electrophilic |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or a specific physicochemical property. wikipedia.orgjocpr.com The fundamental principle of QSAR is that the activity of a substance is a function of its molecular structure. researchgate.net By establishing a statistically significant correlation, QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of molecules with desired properties and reducing the need for extensive experimental testing. jocpr.comnih.gov
The development of a QSAR model involves several key steps:
Data Set Selection: A diverse set of molecules with known activities is required. nih.gov
Molecular Descriptor Calculation: Numerical values, known as descriptors, are calculated for each molecule to represent its structural and physicochemical properties. These can include constitutional, topological, geometric, and quantum-chemical descriptors. jocpr.comnih.gov
Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build a mathematical relationship between the descriptors (independent variables) and the activity (dependent variable). researchgate.netnih.gov
Model Validation: The predictive power of the model is rigorously assessed using statistical metrics and external validation sets to ensure its robustness and reliability. mdpi.com
For a class of compounds like bisanilines, QSAR models could be developed to predict various properties such as antioxidant activity, toxicity, or receptor binding affinity. For example, a QSAR model for the antioxidant activity of aniline derivatives might use descriptors related to electron-donating ability, such as the energy of the Highest Occupied Molecular Orbital (HOMO), and steric parameters. nih.govmdpi.com
Illustrative QSAR Model for Antioxidant Activity of Aniline Derivatives
Below is a hypothetical QSAR model equation and the statistical parameters that would be used to evaluate its quality. This illustrates how such a model might be presented.
Hypothetical QSAR Equation: log(1/IC₅₀) = 0.45 * (HOMO) - 0.12 * (LogP) + 2.15 * (HDCA) + 1.80
Table 3: Description of Descriptors in the Hypothetical QSAR Model.
| Descriptor | Description | Role in Model |
|---|---|---|
| log(1/IC₅₀) | Biological activity (e.g., antioxidant) | Dependent Variable |
| HOMO | Energy of the Highest Occupied Molecular Orbital | Electronic Descriptor |
| LogP | Octanol-water partition coefficient | Lipophilicity Descriptor |
| HDCA | Hydrogen Bond Donor/Acceptor Count | Topological Descriptor |
The reliability of a QSAR model is assessed by various statistical parameters.
Table 4: Statistical Validation Parameters for the Hypothetical QSAR Model.
| Parameter | Value | Acceptable Range |
|---|---|---|
| R² (Coefficient of Determination) | 0.85 | > 0.6 |
| Q² (Cross-validated R²) | 0.75 | > 0.5 |
| R²_ext (External Validation R²) | 0.82 | > 0.6 |
| RMSE (Root Mean Square Error) | 0.25 | As low as possible |
The application of QSAR modeling to this compound and its derivatives could facilitate the rapid screening of large numbers of related structures for potential applications, such as in the development of new antioxidants or functional polymers, by predicting their activities before synthesis. nih.gov
Structure Property Relationships in Bisaniline Derived Systems
Impact of Bisaniline Molecular Structure on Polymer Properties
Bisaniline P, chemically known as α,α'-Bis(4-aminophenyl)-1,4-diisopropylbenzene, is an aromatic diamine monomer utilized in the synthesis of high-performance polymers, most notably polyimides. lumtec.com.twlumtec.com.twsigmaaldrich.com Polyimides are renowned for their exceptional thermal stability, robust mechanical properties, and chemical resistance, making them suitable for demanding applications in the aerospace and electronics industries. techlinkcenter.orgspecialchem.com The specific molecular structure of this compound, featuring a central phenylene ring flanked by two isopropylidene-aniline units, imparts a unique combination of rigidity and solubility-enhancing characteristics to the polymers derived from it.
Influence on Thermal Stability and Glass Transition Temperature
The thermal properties of polymers are critically dependent on the structure of their monomeric units. The incorporation of this compound into a polymer backbone, such as in polyimides, significantly enhances thermal stability and raises the glass transition temperature (Tg). google.com The rigid aromatic rings and the sterically hindered isopropylidene linkages in the this compound molecule restrict the rotational freedom of the polymer chains. This rigidity requires more thermal energy to induce segmental motion, which is the hallmark of the glass transition, thus leading to a high Tg. specialchem.com
For instance, polyimides are known to possess high glass transition temperatures, often exceeding 300°C. specialchem.com A thermosetting polyimide oligomer derived from a similar substituted bisaniline, 4,4′-methylenebis-(5-isopropyl-2-methylaniline), demonstrated a high glass transition temperature of 323°C and excellent thermo-oxidative stability. rsc.org The enhancement of Tg is a known advantage of using specific aromatic diamines like this compound in polyimide formulations. google.com The bulky nature of the diisopropylidene bridge contributes to a high thermal decomposition temperature, as the degradation of these stable C-C and C-N bonds within the aromatic framework requires significant energy. laminatedplastics.com
Table 1: Representative Thermal Properties of Aromatic Polyimides
This table provides typical values for high-performance aromatic polyimides to illustrate the property ranges achievable with monomers like this compound.
| Property | Value | Source |
|---|---|---|
| Glass Transition Temperature (Tg) | > 300 °C | specialchem.com |
| Service Temperature | > 315 °C | laminatedplastics.com |
Effects on Mechanical Properties and Water Uptake
The mechanical integrity of polymers derived from this compound is directly linked to its rigid molecular structure. The aromatic backbone provides inherent stiffness and strength, resulting in polymers with high tensile strength and modulus. techlinkcenter.orglaminatedplastics.com Crosslinked polyimides, which can be formed using functionalized bisaniline monomers, exhibit even greater strength and stability compared to their linear counterparts. techlinkcenter.org
Furthermore, the this compound structure influences the polymer's interaction with moisture. The bulky, nonpolar isopropylidene groups [-C(CH₃)₂-] are hydrophobic. Their presence in the polymer chain helps to minimize water absorption. Low water uptake is a crucial property for materials used in electronics and aerospace, as absorbed moisture can degrade dielectric properties and dimensional stability. Research on a polyimide derived from a structurally related bisaniline showed a low water uptake of just 3% after 24 hours of immersion in boiling water, highlighting the effectiveness of such structures in resisting moisture. rsc.org
Table 2: Typical Mechanical and Physical Properties of Unfilled Polyimides
This table presents characteristic data for unfilled polyimide materials, reflecting the performance enabled by aromatic diamine monomers.
| Property | Value | Source |
|---|---|---|
| Tensile Strength | 17,500 psi (120 MPa) | laminatedplastics.com |
| Tensile Modulus | 540,000 psi (3.7 GPa) | laminatedplastics.com |
| Water Absorption (24 hrs) | 0.7% | laminatedplastics.com |
Solubility and Film-Forming Ability Correlates
A significant challenge with many high-performance aromatic polymers is their poor solubility, which complicates processing. The unique geometry of this compound helps to mitigate this issue. The tetrahedral carbon atoms of the two isopropylidene groups introduce a non-coplanar, "kinked" conformation into the polymer backbone. This disruption of chain linearity and symmetry hinders efficient packing of the polymer chains in the solid state.
The reduced intermolecular packing leads to a less crystalline and more amorphous morphology, which in turn enhances the polymer's solubility in common organic solvents. rsc.org Good solubility is a prerequisite for solution-based processing techniques, such as casting thin films. rsc.org The ability to form high-quality, uniform films is essential for applications in flexible electronics, coatings, and membranes. Therefore, the molecular structure of this compound provides a favorable balance between the rigidity needed for high performance and the solubility required for practical fabrication.
Substituent Effects on Catalytic Activity of Bisaniline Derivatives
Beyond its role in polymers, the fundamental bisaniline scaffold can be chemically modified to create derivatives that function as ligands or catalysts. The catalytic performance of these molecules is highly sensitive to the nature of the substituents attached to the aromatic rings.
Electronic Character of Substituents and Catalytic Efficiency
Research has shown that electron-withdrawing substituents increase the catalytic efficiency. mdpi.comresearchgate.net For example, a trifluoromethyl (-CF₃) group, which is strongly electron-withdrawing, significantly enhances the catalytic activity compared to electron-donating groups like methoxy (B1213986) (-OCH₃) or neutral substituents like hydrogen (-H). mdpi.com The electron-withdrawing group facilitates the cleavage of the Se-Se bond, which is a rate-determining step in the catalytic process. mdpi.com This principle aligns with broader observations in catalysis where modulating the electronic properties of a ligand or catalyst can fine-tune its reactivity for a specific transformation. nih.gov
Table 3: Effect of Para-Substituent on Catalytic Efficiency of Aniline-Derived Diselenide Catalysts
Data adapted from a study on GPx-like catalytic activity, demonstrating the influence of electronic effects. mdpi.com
| Catalyst Substituent (at para-position) | Electronic Character | Relative Catalytic Efficiency (η) |
|---|---|---|
| -OCH₃ | Strong Electron-Donating | Low |
| -CH₃ | Electron-Donating | Moderate |
| -H | Neutral | Moderate-High |
Role of Hydrogen Bonding in Catalysis
Hydrogen bonding is a critical non-covalent interaction that can play a decisive role in catalysis by stabilizing transition states and reactive intermediates. mdpi.comornl.gov In catalysts derived from bisaniline structures, the N-H groups of the aniline (B41778) moieties are potential hydrogen bond donors.
Correlation of Bisaniline Structure with Coordination Chemistry
The distinct three-dimensional structure of this compound, chemically known as 4,4'-(1,3-phenylenediisopropylidene)bisaniline, is a determining factor in its coordination behavior with metal ions. The spatial orientation of its two terminal aniline groups, governed by the central meta-substituted phenylenediisopropylidene linker, dictates the geometry and properties of the resulting metal complexes.
Ligand Framework Geometry and Metal Coordination Sphere
The coordination of metal ions to ligands results in specific geometries, such as tetrahedral, square planar, and octahedral, which are influenced by the coordination number and the nature of the ligand. libretexts.org The this compound molecule acts as a bidentate or bridging ligand, where the two amine (-NH2) groups are the donor sites. The inherent flexibility of the isopropylidene linkages and the 120° angle between them on the central benzene (B151609) ring create a specific bite angle and steric profile that influences the metal's coordination sphere.
The geometry of the ligand framework is a critical factor in defining the structure of the resulting coordination compound. libretexts.org For instance, when coordinating to a single metal center, the steric bulk of the this compound ligand and the repulsion between the metal-ligand bonding electrons will dictate the final geometry, forcing the ligands to arrange themselves as far apart as possible. libretexts.org This can lead to the formation of discrete mononuclear complexes with common geometries like tetrahedral or square planar, depending on the metal ion. libretexts.org
Metal-Amine and Metal-Isothiocyanate Stretching Vibrations
Infrared (IR) spectroscopy is a crucial technique for elucidating the coordination environment in this compound complexes, particularly when other ligands like isothiocyanate (NCS⁻) are involved. The coordination of the amine groups of this compound to a metal ion leads to a weakening of the N-H bonds. This is observed in the IR spectrum as a shift of the N-H stretching vibrations to lower frequencies (a redshift) compared to the free ligand, indicating the formation of a metal-amine bond.
When isothiocyanate is also coordinated to the metal center, its vibrational modes provide further structural insights. The stretching vibration of the C≡N bond (ν(CN)) is particularly informative. researchgate.netresearchgate.net The position of this band helps distinguish between different coordination modes of the thiocyanate (B1210189) ion.
Studies on various transition metal isothiocyanate-pyridine complexes have established correlations between vibrational frequencies and coordination structure. bme.hu For instance, the IR spectra of these complexes show distinct differences in band positions and numbers depending on the central metal atom and the steric structure. bme.hu The analysis of far-infrared (FIR) spectra allows for the assignment of metal-ligand and metal-isothiocyanate stretching vibrations, providing direct information about the bonding. bme.hu
Table 1: Characteristic IR Stretching Frequencies for Amine and Isothiocyanate Ligands
| Functional Group | Vibration Mode | Typical Frequency Range (Free Ligand, cm⁻¹) | Expected Shift upon Coordination to Metal |
|---|---|---|---|
| Amine (-NH₂) | N-H Stretch | 3300-3500 | Shift to lower frequency (Redshift) |
| Isothiocyanate (-NCS) | C≡N Stretch | ~2050 | Varies with coordination mode (N- vs. S-bonded) |
This table provides generalized data based on established principles of infrared spectroscopy.
Structure-Function Relationships in Molecular Electronics Applications
The field of molecular electronics investigates the use of single molecules as components in electronic circuits. liverpool.ac.uk The relationship between a molecule's chemical structure and its electronic properties is fundamental to designing functional molecular devices. nih.gov this compound possesses structural features that make it a relevant model for studying these relationships.
This compound consists of two redox-active aniline headgroups linked by a non-conjugated, meta-substituted aliphatic bridge. This specific connectivity has significant implications for its electronic properties. In molecular wires, charge transport can occur through coherent tunneling or sequential hopping. liverpool.ac.uk For relatively short molecules like this compound, tunneling is the expected mechanism. liverpool.ac.uk The efficiency of charge transport is strongly dependent on the molecular structure. Studies have shown that meta-linked structures can exhibit destructive quantum interference effects, leading to lower conductance compared to their para-linked counterparts. liverpool.ac.uk
The electronic communication between the two aniline units in this compound is mediated by the 1,3-phenylenediisopropylidene bridge. Due to the meta-substitution and the insulating nature of the sp³-hybridized carbon atoms in the linker, the electronic coupling between the two aniline moieties is expected to be weak. This would be reflected in its electrochemical behavior, likely showing two closely spaced oxidation waves in cyclic voltammetry, corresponding to the sequential oxidation of the two amine groups. The terminal amine groups also serve as potential anchoring points for grafting the molecule onto electrode surfaces, a crucial step for the fabrication of molecular junctions.
Table 2: this compound: Structure-Function Correlation in Molecular Electronics
| Structural Feature | Functional Implication |
|---|---|
| Two Aniline Moieties | Redox-active centers for charge transport. |
| Non-conjugated Linker | Insulating bridge, leading to tunneling-based charge transport. liverpool.ac.uk |
| meta-Substitution Pattern | Potential for destructive quantum interference, leading to lower conductance. liverpool.ac.uk |
Designing Bisaniline Derivatives for Enhanced Supramolecular Interactions
Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. unizar.es The rational design of molecular building blocks is key to controlling these self-assembly processes. The this compound scaffold is a versatile platform that can be chemically modified to create derivatives with tailored supramolecular properties.
One effective strategy is to introduce functional groups capable of forming specific intermolecular interactions, such as hydrogen bonds or π-π stacking. unizar.es For example, modifying the aniline rings or the central phenyl linker of this compound with groups like amides or carboxylic acids could direct the formation of predictable hydrogen-bonded networks. The introduction of larger aromatic surfaces could enhance π-π interactions, driving the formation of specific aggregates. unizar.es
Table 3: Strategies for Designing this compound Derivatives for Supramolecular Assembly
| Design Strategy | Target Interaction | Expected Outcome |
|---|---|---|
| Add H-bond donors/acceptors (e.g., -OH, -COOH) | Hydrogen Bonding | Formation of ordered networks (e.g., sheets, ribbons). |
| Incorporate flat aromatic surfaces | π-π Stacking | Enhanced self-assembly into stacked architectures. unizar.es |
| Modify linker rigidity | Steric/Conformational Control | Control over molecular shape and packing, formation of pre-organized cavities. researchgate.net |
Environmental, Health, and Sustainability Considerations in Bisaniline Research
Development of Low-Toxicity Bisaniline Alternatives
The quest for safer high-performance polymers has spurred research into Bisaniline P alternatives that exhibit reduced toxicity without compromising essential material properties. A notable example is the development of 4,4′-methylenebis-(5-isopropyl-2-methylaniline) (CDA), a bisaniline derived from the renewable aromatic compound p-cymene (B1678584). arkema.comsigmaaldrich.com This compound has been investigated as a less toxic replacement for methylene (B1212753) dianiline (MDA), a known mutagen and hepatotoxin used in the production of high-temperature polyimide resins like PMR-15. arkema.comsigmaaldrich.com
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that play a crucial role in the early assessment of a chemical's potential toxicity. commonshare.comresearchgate.netsigmaaldrich.com These in silico methods predict the biological activity of a compound based on its molecular structure, thereby guiding the design of safer alternatives and reducing the need for extensive animal testing. commonshare.commdpi.commdpi.com
In the development of this compound alternatives, QSAR has been employed to predict the toxicity of novel compounds. For instance, the low toxicity of 4,4′-methylenebis-(5-isopropyl-2-methylaniline) (CDA) was initially predicted using QSAR models. arkema.comsigmaaldrich.com These predictions are often based on comparing the structural fragments of the new molecule to a database of compounds with known toxicological profiles. The models can estimate various toxicity endpoints, such as the median lethal dose (LD50), which is a measure of acute toxicity. sigmaaldrich.com
Table 1: QSAR-Predicted Acute Oral Toxicity of a this compound Alternative
| Compound | Predicted LD50 (mg/kg, rat) | Toxicity Class |
| 4,4′-methylenebis-(5-isopropyl-2-methylaniline) (CDA) | 725 | Very Toxic (50-500 mg/kg) |
Data sourced from a study on a non-toxic, sustainable bisaniline alternative. arkema.comsigmaaldrich.com
It is important to note that while QSAR provides valuable initial screening, the predictions should be confirmed by experimental testing. nih.gov The accuracy of QSAR models depends on the quality and diversity of the training data and the applicability domain of the model. nih.gov
Following in silico predictions, in vitro toxicity tests are essential for validating the safety of this compound alternatives. These tests use cells or microorganisms to assess specific toxicological endpoints, providing a more direct measure of biological activity than QSAR models. fishersci.com
Mutagenicity: The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical, which is its ability to cause genetic mutations. For instance, 4,4′-methylenebis-(5-isopropyl-2-methylaniline) (CDA) was found to be non-mutagenic in the Ames test, a significant advantage over the mutagenic methylene dianiline (MDA). arkema.comsigmaaldrich.com
Acute Toxicity: Acute toxicity tests determine the short-term adverse effects of a substance. While often conducted in vivo, in vitro methods using cell cultures can provide initial estimates of cytotoxicity. polymer-search.com
Aquatic Toxicity: The environmental impact of a chemical is often assessed through aquatic toxicity tests, which measure the effects on aquatic organisms like algae, daphnia, and fish. nih.govpolymer-search.comacs.org The half-maximal effective concentration (EC50) is a common metric, representing the concentration of a substance that causes a 50% reduction in a measured effect (e.g., growth or mobility) in a given time. For CDA, the EC50 was determined to be 299.3 mg/L, suggesting minimal to no acute aquatic toxicity. arkema.comsigmaaldrich.com
Table 2: In Vitro Toxicity Profile of a this compound Alternative
| Test | Endpoint | Result |
| Mutagenicity (Ames test) | - | Non-mutagenic |
| Aquatic Toxicity | EC50 | 299.3 mg/L |
Data sourced from a study on a non-toxic, sustainable bisaniline alternative. arkema.comsigmaaldrich.com
Sustainable Sourcing of Bisaniline Precursors (e.g., p-Cymene Derivatives)
The sustainability of a chemical is not only determined by its toxicity but also by the environmental footprint of its synthesis, starting from the sourcing of its precursors. Traditionally, many aromatic compounds are derived from non-renewable petrochemical feedstocks. arkema.com A key aspect of green chemistry is the utilization of renewable resources to produce valuable chemicals.
In the context of this compound alternatives, there is a significant research effort towards using bio-based precursors. A prime example is the use of p-cymene, a renewable aromatic compound that can be derived from sources like crude gum turpentine (B1165885) and citrus oil, which are byproducts of the paper and citrus juice industries. arkema.comsigmaaldrich.com The development of a thermosetting polyimide oligomer from a bisaniline derived from p-cymene highlights a move towards more sustainable high-performance materials. arkema.comsigmaaldrich.com
Minimizing Environmental Impact in Bisaniline Synthesis and Application
Efforts to enhance the sustainability of this compound and its derivatives extend to the synthesis and application phases, with a focus on reducing hazardous byproducts and understanding the full life cycle impact of the resulting materials.
The synthesis of aromatic amines can sometimes lead to the formation of hazardous byproducts. For instance, certain manufacturing routes for related compounds have the potential to generate polychlorinated biphenyls (PCBs), which are persistent organic pollutants. Research into alternative synthesis pathways aims to eliminate the use of reagents and conditions that could lead to such byproducts.
One approach is the use of greener solvents and catalysts. For example, research into the synthesis of polyimides has explored the use of bio-based solvents to replace conventional, more toxic solvents. Another strategy involves the development of non-phosgene routes for the production of isocyanate precursors from aromatic diamines, utilizing carbon dioxide-based reagents like methyl formate. sigmaaldrich.com While specific research on alternative pathways for this compound to avoid PCBs is not widely published, the general principles of green chemistry, such as atom economy, use of renewable feedstocks, and avoidance of hazardous reagents, guide the development of cleaner synthetic methods for aromatic diamines. sigmaaldrich.com
A Life Cycle Assessment (LCA) is a comprehensive methodology for evaluating the environmental impacts associated with all the stages of a product's life, from raw material extraction through manufacturing, use, and disposal. acs.org For this compound-based materials, such as polyimides, an LCA would consider the environmental burden of the monomers, the energy and resources consumed during polymerization, the performance and durability of the final product, and its end-of-life fate (e.g., recycling or disposal). mdpi.com
LCA studies on high-performance polymers highlight the importance of considering factors such as:
Raw Material Sourcing: The environmental impact is significantly lower for bio-based polymers compared to those derived from petrochemicals. fishersci.com
Use Phase: The durability and lightweight nature of high-performance polymers can lead to environmental benefits during the use phase, for example, by improving fuel efficiency in transportation applications. commonshare.com
End-of-Life: The recyclability of the polymer is a crucial factor in minimizing its environmental impact. arkema.com
Future Research Directions and Emerging Trends for Bisaniline Compounds
Novel Bisaniline Architectures for Tunable Properties
A significant avenue of future research lies in the design of novel bisaniline architectures to achieve precisely tunable material properties. The core idea is to move beyond the conventional structures and introduce new functional groups or alter the molecular geometry to control the final characteristics of the polymers they form.
One promising area is the synthesis of bisaniline compounds containing multiple phenylethynyl groups. techlinkcenter.org These groups act as cross-linkable moieties, allowing for precise control over the post-fabrication crosslinking chemistry of polyimides. techlinkcenter.org By varying the number and placement of these phenylethynyl groups within the bisaniline monomer, researchers can dictate the curing temperature and the processing window of the resulting polymer. techlinkcenter.org This architectural modification addresses challenges associated with traditional polymer production, such as solubility issues, and allows for greater processing flexibility. techlinkcenter.org The ability to put cross-linkable parts in close spatial proximity through specific diamine conformations is a key innovation. techlinkcenter.org This leads to polyimides with enhanced thermal and mechanical properties, making them suitable for demanding applications like lightweight aerospace components and high-temperature resins for 3D printing. techlinkcenter.org
Future work will likely focus on creating a broader library of bisaniline derivatives with different reactive groups, allowing for a wider range of curing chemistries and final properties. The goal is to establish clear structure-property relationships, enabling the "design-on-demand" of polymers for specific applications.
| Architectural Modification | Tunable Property | Potential Application |
| Introduction of phenylethynyl groups | Controlled crosslinking temperature, processing window | High-temperature aerospace composites |
| Altering isomeric attachment points | Solubility, glass transition temperature | Processable high-performance films |
| Incorporation of flexible linkages | Increased ductility, lower modulus | Flexible electronics substrates |
Advanced Hybrid and Nanocomposite Materials
The integration of bisaniline-based polymers into hybrid and nanocomposite materials is a rapidly emerging trend. preprints.org Hybrid materials are created by combining functional organic and inorganic components to achieve properties that surpass the sum of their parts. nih.gov Nanocomposites involve reinforcing a polymer matrix with nano-sized fillers, such as nanoparticles, nanotubes, or nanoplatelets, to dramatically enhance its characteristics without significantly increasing its weight. preprints.orgmdpi.com
Bisaniline P-based polymers are excellent candidates for the matrix material in such composites due to their inherent robustness. By incorporating nanofillers like carbon nanotubes (CNTs), graphene, or ceramic nanoparticles (e.g., SiC, Al2O3), researchers can develop hybrid nanocomposites with a unique balance of high strength, low weight, and enhanced durability. preprints.org These materials are particularly attractive for the aerospace industry, which constantly seeks to reduce vehicle weight while improving performance and resilience. preprints.org
Future research will concentrate on optimizing the dispersion and interfacial bonding between the bisaniline-polymer matrix and the nanofillers. preprints.org Achieving a uniform distribution and strong adhesion is critical to prevent nanoparticle agglomeration and fully leverage the synergistic effects. preprints.org Innovative fabrication techniques such as in-situ polymerization, where the bisaniline monomer is polymerized in the presence of the nanoparticles, are being explored to create more integrated and higher-performing nanocomposites. semanticscholar.org These advanced materials could find use in thermoelectric generators, where hybrid nanocomposites can convert waste heat into electricity. rsc.org
Integration of Bisanilines in Multifunctional Systems
The next frontier for advanced materials is the development of multifunctional systems—materials and devices that can perform multiple tasks, such as sensing, actuating, self-healing, or energy harvesting. Bisaniline-derived polymers, with their combination of excellent mechanical properties, thermal stability, and chemical resistance, provide a stable platform for embedding these functionalities. techlinkcenter.org
By integrating conductive fillers (like those in nanocomposites), piezoelectric molecules, or other smart materials into a bisaniline-based polymer matrix, it is possible to create materials that respond to external stimuli. For example, a polyimide film derived from a custom-designed bisaniline could be made to change shape in response to an electric field (actuation) while also detecting changes in pressure or strain (sensing).
The challenge lies in integrating these different components without compromising the inherent beneficial properties of the bisaniline polymer. Research will focus on the molecular design of bisaniline monomers that can either possess intrinsic functionality or be more compatible with functional additives. This could involve creating bisanilines with specific side chains that can interact with or bond to the active components, ensuring a stable and responsive multifunctional system.
Data-Driven and AI-Assisted Design of Bisaniline Derivatives
Circular Economy Principles in Bisaniline Chemistry and Materials Science
The traditional linear "take-make-dispose" model of manufacturing is unsustainable. frontiersin.org The principles of a circular economy—which emphasizes reducing waste, reusing materials, and recycling—are becoming central to chemical and materials science. scielo.brmdpi.com Applying these principles to bisaniline chemistry is a critical future research direction.
This involves several strategies:
Sustainable Synthesis: Developing greener synthesis routes for this compound that minimize waste, use renewable feedstocks, and consume less energy. mdpi.com
Design for Recyclability: Creating bisaniline-based polymers that can be more easily broken down into their constituent monomers (chemical recycling) or reprocessed without significant loss of properties (mechanical recycling). This requires designing chemical bonds that are stable during the material's use-phase but can be selectively cleaved under specific recycling conditions.
Valorization of Waste: Using waste streams as a source for chemical feedstocks in the production of bisanilines. scielo.br This "waste-to-chemical" approach is a cornerstone of circular chemistry. researchgate.net
By embedding circular principles into the entire lifecycle of bisaniline-based materials, from monomer synthesis to end-of-life management, the chemical industry can move towards a more sustainable and resource-efficient future. mdpi.comresearchgate.net
Q & A
Q. Methodological Answer :
- Controlled variable testing : Use isothermal TGA at incremental temperatures (e.g., 300–500°C) to identify degradation thresholds. Monitor mass loss and gas evolution via FTIR or MS .
- Kinetic modeling : Apply the Flynn-Wall-Ozawa method to calculate activation energy () and identify dominant degradation pathways (e.g., chain scission vs. oxidation) .
- Contradiction resolution : If degradation rates conflict with literature, cross-validate using dynamic mechanical analysis (DMA) to assess structural integrity under thermal stress .
Basic: What characterization techniques are essential for confirming the structural identity of this compound polymers?
Q. Methodological Answer :
- Spectroscopic validation :
- Thermal analysis :
Table 2 : Key Characterization Parameters for this compound Polymers
| Technique | Parameter Measured | Critical Observations |
|---|---|---|
| FTIR | Imide ring formation | Absence of amine peaks (~3350 cm⁻¹) |
| TGA | 5% weight loss temperature | ≥400°C for aerospace-grade polymers |
Advanced: How to resolve contradictions in solvent resistance data for this compound composites?
Q. Methodological Answer :
- Hypothesis testing : If solvent uptake varies across studies, consider:
- Sample preparation : Differences in curing time/temperature affecting crosslink density .
- Statistical analysis : Use ANOVA to determine if variability arises from experimental error or material heterogeneity .
- Microscopic imaging : SEM/EDS to detect voids or filler agglomeration influencing solvent diffusion .
- Iterative refinement : Adjust curing protocols and re-test using ASTM D5229 standards for solvent immersion .
Basic: How to formulate a research question on this compound’s environmental safety?
Methodological Answer :
Apply the PICO framework :
- Population (P) : this compound polymers in industrial applications.
- Intervention (I) : Substitution of MDA-derived precursors.
- Comparison (C) : Toxicity profiles of PMR-15 vs. PMR-PCy.
- Outcome (O) : Reduced mutagenicity and environmental impact.
Example: “Does replacing MDA with CDA in this compound synthesis reduce mutagenic risk without compromising thermal stability?” .
Advanced: How to integrate this compound with carbon-fiber composites while minimizing interfacial failure?
Q. Methodological Answer :
- Surface functionalization : Treat fibers with plasma oxidation to enhance adhesion via covalent bonding .
- Mechanical testing : Perform interlaminar shear strength (ILSS) tests under ASTM D2344. Correlate results with AFM surface roughness data .
- Failure analysis : Use SEM to identify debonding sites; optimize resin viscosity to reduce void formation during impregnation .
Basic: What are the ethical considerations in publishing this compound research?
Q. Methodological Answer :
- Data transparency : Disclose full synthesis protocols, including purification steps, to ensure reproducibility .
- Toxicity reporting : Clearly state safety data (e.g., LD50 values) for novel derivatives .
- Conflict of interest : Declare funding sources (e.g., aerospace grants) that may influence interpretation .
Advanced: How to address discrepancies in reported glass transition temperatures (TgT_gTg) for this compound variants?
Q. Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
